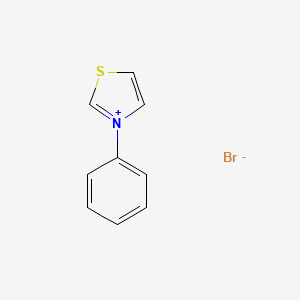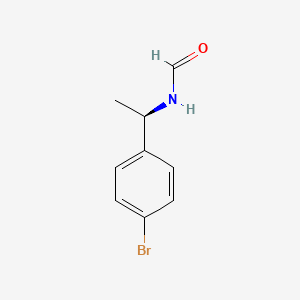
Thiazolium, 3-phenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolium, 3-phenyl-, bromide is a heterocyclic compound that belongs to the thiazolium family. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group attached to the third position and a bromide ion as the counterion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Thiazolium, 3-phenyl-, bromide can be synthesized through several methods. One common approach is the quaternization of thiazole derivatives. This involves the reaction of thiazole with phenacyl bromide under mild conditions. The reaction typically takes place in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiazolium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Thiazolium, 3-phenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different thiazolium salts.
Oxidation and Reduction Reactions: The thiazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Thiazolium salts can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as halides, alkoxides, and amines, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield a variety of thiazolium salts with different counterions.
科学的研究の応用
Thiazolium, 3-phenyl-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a catalyst in organic reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Thiazolium derivatives are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry: It is used in the development of ionic liquids, which have applications as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of thiazolium, 3-phenyl-, bromide involves its interaction with various molecular targets. The thiazole ring can participate in electron transfer reactions, influencing biochemical pathways and enzyme activities. The phenyl group enhances its ability to interact with hydrophobic regions of biological molecules, potentially affecting their function.
類似化合物との比較
Imidazolium Salts: Structurally similar to thiazolium salts but with a nitrogen atom replacing the sulfur atom in the ring.
Pyridinium Salts: Contain a nitrogen atom in a six-membered aromatic ring.
Quaternary Ammonium Salts: Feature a positively charged nitrogen atom with four substituents.
Uniqueness: Thiazolium, 3-phenyl-, bromide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and catalytic activity.
特性
CAS番号 |
875785-14-1 |
|---|---|
分子式 |
C9H8BrNS |
分子量 |
242.14 g/mol |
IUPAC名 |
3-phenyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C9H8NS.BrH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-8H;1H/q+1;/p-1 |
InChIキー |
XUMWDPHRECBDLD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[N+]2=CSC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)


![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)
![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)
